5-(3-Carboxyphenyl)-3-cyanophenol
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Overview
Description
5-(3-Carboxyphenyl)-3-cyanophenol: is an organic compound characterized by the presence of a carboxyphenyl group and a cyanophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Carboxyphenyl)-3-cyanophenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the use of coordination compounds, where the rigid ligand 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid is used in solvothermal conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Carboxyphenyl)-3-cyanophenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: 5-(3-Carboxyphenyl)-3-cyanophenol is used as a building block in the synthesis of various organic compounds and coordination polymers. Its unique structure allows for the formation of complex molecular architectures .
Biology: In biological research, this compound can be used as a fluorescent probe or sensor due to its photophysical properties. It can also be used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and nanomaterials. Its thermal stability and chemical reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-(3-Carboxyphenyl)-3-cyanophenol involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
5-(3-Carboxyphenyl)-3-trifluoromethoxyphenol: This compound has similar structural features but includes a trifluoromethoxy group, which can alter its chemical and physical properties.
5-(3-Carboxyphenyl)-pyridine-2-carboxylic acid: This compound shares the carboxyphenyl group but has a pyridine ring instead of a cyanophenol group.
Uniqueness: 5-(3-Carboxyphenyl)-3-cyanophenol is unique due to the presence of both carboxyphenyl and cyanophenol groups, which provide distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form complex structures makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-(3-cyano-5-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-8-9-4-12(7-13(16)5-9)10-2-1-3-11(6-10)14(17)18/h1-7,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILSHUFVOGJNMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684760 |
Source
|
Record name | 3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-39-7 |
Source
|
Record name | 3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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